molecular formula C15H24N4O3S B2818389 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 2034308-37-5

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide

カタログ番号 B2818389
CAS番号: 2034308-37-5
分子量: 340.44
InChIキー: QOGMIJZIGHRILM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H24N4O3S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cannabinoid Receptor Antagonism

  • Research Context : Pyrazole derivatives, including compounds like N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide, have been extensively studied for their ability to antagonize cannabinoid receptors. This is particularly significant in the study of brain cannabinoid receptor CB1, where such compounds can aid in characterizing the receptor's binding sites and serve as pharmacological probes. Their therapeutic potential lies in possibly counteracting adverse effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Molecular Interaction Studies

  • Research Context : The molecular interactions of similar compounds with the CB1 cannabinoid receptor have been extensively studied. These studies involve conformational analysis and the development of pharmacophore models to understand how these molecules interact with the receptor. This research provides insights into the steric and electrostatic interactions necessary for binding to the CB1 receptor, which is crucial for developing novel therapeutics targeting this receptor (Shim et al., 2002).

Radiotracer Development for PET Imaging

  • Research Context : Derivatives of pyrazole carboxamide have been synthesized for use as potential PET (Positron Emission Tomography) agents. These compounds, including the likes of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide, are developed to image specific enzymes in neuroinflammation. The synthesis of these compounds, their characterization, and their potential application in PET imaging represent a significant advancement in neuroimaging and the study of neuroinflammatory processes (Wang et al., 2018).

Glycine Transporter Inhibition

  • Research Context : Similar pyrazole compounds have been identified as potent and orally available inhibitors of the glycine transporter 1 (GlyT1). These findings are significant for developing new treatments for central nervous system disorders. The GlyT1 inhibitors, including pyrazole carboxamide derivatives, demonstrate how molecular modifications can lead to compounds with favorable pharmacokinetic profiles and therapeutic potentials (Yamamoto et al., 2016).

Structure-Activity Relationships and Synthesis

  • Research Context : The synthesis and structural characterization of novel pyrazole carboxamide derivatives, including those with piperazine moieties, have been undertaken. These studies are crucial for understanding the structure-activity relationships of these compounds, which can inform the development of new drugs with improved efficacy and safety profiles (Lv et al., 2013).

特性

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-2-19-9-5-14(17-19)15(20)16-12-3-7-18(8-4-12)13-6-10-23(21,22)11-13/h5,9,12-13H,2-4,6-8,10-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGMIJZIGHRILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。